molecular formula C12H13N3O2 B14459707 Hydrazine, 1-benzyl-1-(5-methyl-3-isoxazolylcarbonyl)- CAS No. 69352-52-9

Hydrazine, 1-benzyl-1-(5-methyl-3-isoxazolylcarbonyl)-

Cat. No.: B14459707
CAS No.: 69352-52-9
M. Wt: 231.25 g/mol
InChI Key: AWFHCMIESWXMBA-UHFFFAOYSA-N
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Description

Hydrazine, 1-benzyl-1-(5-methyl-3-isoxazolylcarbonyl)- is a chemical compound known for its unique structure and properties It is a derivative of hydrazine, featuring a benzyl group and a 5-methyl-3-isoxazolylcarbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hydrazine, 1-benzyl-1-(5-methyl-3-isoxazolylcarbonyl)- typically involves the reaction of hydrazine with benzyl chloride and 5-methyl-3-isoxazolecarboxylic acid. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:

    Step 1: Benzyl chloride reacts with hydrazine in the presence of a base to form benzylhydrazine.

    Step 2: Benzylhydrazine is then reacted with 5-methyl-3-isoxazolecarboxylic acid to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents may also be employed to improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Hydrazine, 1-benzyl-1-(5-methyl-3-isoxazolylcarbonyl)- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution.

Major Products:

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted hydrazine compounds.

Scientific Research Applications

Hydrazine, 1-benzyl-1-(5-methyl-3-isoxazolylcarbonyl)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Hydrazine, 1-benzyl-1-(5-methyl-3-isoxazolylcarbonyl)- involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby affecting mood and behavior.

Comparison with Similar Compounds

    Isocarboxazid: A monoamine oxidase inhibitor used in the treatment of depression.

    Phenelzine: Another monoamine oxidase inhibitor with similar applications.

    Tranylcypromine: A compound with a similar mechanism of action but different chemical structure.

Uniqueness: Hydrazine, 1-benzyl-1-(5-methyl-3-isoxazolylcarbonyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

69352-52-9

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

N-benzyl-5-methyl-1,2-oxazole-3-carbohydrazide

InChI

InChI=1S/C12H13N3O2/c1-9-7-11(14-17-9)12(16)15(13)8-10-5-3-2-4-6-10/h2-7H,8,13H2,1H3

InChI Key

AWFHCMIESWXMBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(=O)N(CC2=CC=CC=C2)N

Origin of Product

United States

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